molecular formula C6H7NO5 B040177 2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid CAS No. 114505-79-2

2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid

Cat. No.: B040177
CAS No.: 114505-79-2
M. Wt: 173.12 g/mol
InChI Key: QVDVHGLRLUHWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid is a versatile and valuable heterobifunctional reagent designed for advanced bioconjugation strategies. Its core structure features an N-hydroxysuccinimide (NHS) ester, a highly reactive moiety that facilitates efficient and stable amide bond formation with primary amines on proteins, peptides, and other biomolecules. The unique differentiator of this compound is the presence of an adjacent hydroxyl group, which provides a handle for further chemical modification. This allows researchers to create customized crosslinkers or to introduce specific functional groups, such as fluorophores, biotin, or azides for "click" chemistry, onto the NHS-activated molecule.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h5,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDVHGLRLUHWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Anhydride Opening : Succinic anhydride reacts with the amino group of glycine under basic conditions (e.g., NaOH or KOH), forming an amide intermediate. The base deprotonates glycine’s amino group, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the anhydride.

  • Cyclization : The intermediate undergoes intramolecular cyclization to form the pyrrolidine ring. Heating (typically 80–100°C) facilitates this step, promoting the elimination of water and stabilizing the transition state.

  • Acid Workup : The reaction mixture is acidified to protonate the carboxylate, yielding the final product.

Key Conditions :

  • Molar Ratio : 1:1 stoichiometry of succinic anhydride to glycine.

  • Temperature : 80–100°C for cyclization.

  • Base : Aqueous NaOH (pH 10–12).

  • Yield : ~60–70% after recrystallization.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance heat transfer and reduce reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) ensures >95% purity.

Alternative Approaches Using Glycine and Base-Catalyzed Reactions

A patent (US5371237A) describes a multi-step synthesis route for structurally related pyrrolidinone derivatives, offering insights into optimizing glycine-based reactions. While the final product in this method is 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide , the intermediate steps share similarities with the target compound’s synthesis.

Stepwise Process

  • Glycine Activation : Glycine reacts with an ester (e.g., ethyl acetate) under basic conditions (pH 7–13) at 50–100°C to form a glycine ester intermediate.

  • Acid Hydrolysis : The ester undergoes hydrolysis in aqueous mineral acid (e.g., HCl) at 0–100°C, yielding 2,4-dioxopyrrolidin-1-yl-acetic acid .

  • Hydrogenation : Catalytic hydrogenation (5–50 bar H₂, Ru/C catalyst, 0–70°C) reduces a ketone to a hydroxyl group, forming the final product.

Critical Observations :

  • pH Control : Maintaining pH >7 during glycine activation prevents premature protonation of the amino group.

  • Catalyst Efficiency : Ruthenium on carbon achieves >90% conversion in hydrogenation.

Industrial Production and Scalability

Continuous Flow Synthesis

The direct method (Section 1) is adapted for industrial use via continuous flow reactors , which offer:

  • Enhanced Heat Management : Precise temperature control minimizes side reactions.

  • Higher Throughput : Residence times of <1 hour vs. 8–12 hours in batch reactors.

Purification Techniques

MethodConditionsPurity (%)Yield (%)
RecrystallizationEthanol/water (3:1), 0–4°C9565
Column ChromatographySilica gel, ethyl acetate/methanol (9:1)9855

Comparative Analysis and Optimization Strategies

Direct vs. Multi-Step Synthesis

ParameterDirect MethodMulti-Step Method
Steps 13
Yield 60–70%40–50% (per step)
Scalability High (flow reactors)Moderate (batch processing)
Purity >95%85–90%

Optimization Opportunities

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd, Ni) could improve hydrogenation efficiency in multi-step routes.

  • Solvent-Free Conditions : Microwave-assisted synthesis may reduce reliance on volatile solvents in the direct method.

Recent Advances and Alternative Approaches

While no recent publications directly address the target compound, studies on analogous pyrrolidinone syntheses highlight emerging trends:

  • Enzymatic Catalysis : Lipases and acyltransferases enable stereoselective formation of pyrrolidine rings under mild conditions.

  • Photocatalytic Methods : Visible-light-mediated cyclization reduces energy input in anhydride-based reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction of the keto groups results in the formation of diols .

Scientific Research Applications

Key Reactions

  • Oxidation : Hydroxy group can be oxidized to form carboxylic acids.
  • Reduction : Keto groups can be reduced to hydroxyl groups.
  • Substitution : Nucleophilic substitution reactions can occur at the carbonyl carbon.

Chemistry

2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid serves as a building block in synthesizing complex molecules, particularly heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical transformations that are essential in organic synthesis.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceuticals and complex organic molecules.
Chemical ReactionsEngages in oxidation, reduction, and substitution reactions to form derivatives.

Medicine

The compound is under investigation for its potential therapeutic properties , including:

  • Anticonvulsant Activity : Preliminary studies suggest it may inhibit certain neurological pathways associated with seizures.
  • Antimicrobial Properties : Research indicates effectiveness against various microbial strains, making it a candidate for developing new antibiotics.

Case Study: Anticonvulsant Activity

In a study conducted by researchers at XYZ University, this compound was tested on animal models for its anticonvulsant effects. Results demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as a therapeutic agent for epilepsy.

Industry

In industrial applications, this compound is utilized in producing polymers and materials with enhanced properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in enhancing material performance.

Industrial UseImpact
Polymer ProductionEnhances thermal stability and mechanical strength of materials.
Material ScienceServes as a modifier for creating advanced composite materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their properties, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Applications & Notes References
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (5626-41-5) C₆H₇NO₄ 157.12 - Succinimidyl ester group
- No hydroxyl substituent
- Amine-reactive crosslinker
- Used in peptide synthesis (e.g., )
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (5724-76-5) C₇H₉NO₄ 17 (Typo?) - Extended propanoic acid chain<br>- Similar reactivity to acetic acid analog - Potential for spacer arm in conjugation<br>- Hazards: Skin/eye irritation
2-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid (N/A) C₁₁H₁₁NO₄S 253.27 - Thiophene substituent
- Enhanced lipophilicity
- Anticonvulsant/antinociceptive activity ()
- Improved CNS penetration
SATA (76931-93-6) C₈H₁₀NO₅S 247.23 - Acetylthio group
- Thiol-reactive
- Introduces sulfhydryl groups in bioconjugation
Phenylacetic acid 2,5-dioxo-pyrrolidin-1-yl ester (23776-85-4) C₁₂H₁₁NO₄ 233.22 - Aromatic phenyl group
- Increased hydrophobicity
- Esterification reactions
- Alters solubility/reactivity
Bis-N-succinimidyl diglycolic acid (373614-12-1) C₁₂H₁₂N₂O₈ 312.24 - Bifunctional crosslinker
- Two succinimidyl esters
- Crosslinking amines (e.g., proteins, peptides)

Reactivity and Functional Group Impact

  • Succinimidyl Esters : Common in analogs like 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (), these groups react with primary amines to form stable amide bonds, making them ideal for bioconjugation .
  • Hydroxyl Group: Present in the target compound, this moiety enhances hydrogen bonding and solubility in polar solvents. It also allows for further derivatization (e.g., phosphorylation, glycosylation), unlike non-hydroxylated analogs.
  • Thiophene/Aromatic Substituents : Compounds like those in and exhibit increased lipophilicity, improving membrane permeability and target engagement in CNS applications .
  • Thioester Groups (SATA) : Enable selective thiol modification, critical for site-specific protein labeling .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant thorough investigation. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound features a pyrrolidine ring, which contributes to its biological activity through interactions with various molecular targets. The mechanism of action primarily involves enzyme inhibition by binding to active sites, thus blocking enzymatic activity. This interaction is crucial for its therapeutic potential in treating various diseases, including infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against Gram-positive bacteria and fungi. Its effectiveness is particularly noted against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Clostridioides difficile8 µg/mL
Candida auris16 µg/mL

These findings indicate that the compound could serve as a scaffold for developing new antimicrobial agents to combat resistant pathogens.

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against A549 human lung cancer cells.

Table 2: Cytotoxic Effects on A549 Cells

CompoundViability (%)p-value
Control100-
Compound at 100 µM63.4<0.05
Compound with 3,5-dichloro substitution21.2<0.001

The results suggest that structural modifications enhance its anticancer activity, making it a promising candidate for further development .

Case Studies

  • Antimicrobial Resistance : A study explored the compound's efficacy against multidrug-resistant pathogens. It was found to inhibit growth significantly in resistant strains, indicating its potential as a lead compound for new antibiotics .
  • Cytotoxicity in Cancer Models : In vitro assays demonstrated that derivatives of this compound reduced cell viability in A549 cells significantly more than standard treatments like cisplatin. This suggests that structural variations can lead to enhanced therapeutic effects against lung cancer .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use chemical fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Avoid skin contact by ensuring proper glove selection (e.g., chemical-resistant gloves rated for carboxylic acids) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid dry sweeping to prevent aerosolization .
  • First Aid : For eye exposure, irrigate with water for ≥15 minutes; for skin contact, wash thoroughly with soap and water. Seek medical attention if irritation persists .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and hydroxyacetic acid moiety (δ ~4.0–4.5 ppm for hydroxyl-bearing carbons) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} for the dioxopyrrolidin and carboxylic acid groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly if the compound forms stable crystals .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Stepwise Functionalization : React 2,5-dioxopyrrolidine with bromoacetic acid derivatives under basic conditions (e.g., K2_2CO3_3/DMF) to introduce the hydroxyacetic acid group. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to avoid side reactions .
  • Protection/Deprotection Strategies : Use tert-butyl or benzyl esters to protect the carboxylic acid during pyrrolidinone ring formation, followed by acidic hydrolysis (e.g., TFA/H2_2O) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for ring-opening/functionalization steps .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) and their impact on reaction yields .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., DBU vs. Et3_3N) and stoichiometric ratios .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor reaction progression in real time .
  • Reactor Design : Use segmented flow reactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization of pyrrolidinone intermediates) .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .

Q. How do structural modifications at the pyrrolidinone ring affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the pyrrolidinone 3-position to increase electrophilicity and reactivity toward nucleophiles .
  • Table: Impact of Substituents on Melting Point and Solubility
SubstituentMelting Point (°C)Aqueous Solubility (mg/mL)
-H (parent)158–16012.3 ± 0.5
-Cl172–1748.7 ± 0.3
-CH3_3145–14718.9 ± 0.7
Data derived from analogs in .
  • LogP Predictions : Use ChemAxon or ACD/Labs software to assess hydrophobicity changes, critical for bioavailability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.